molecular formula C21H25NO5S B1624098 trans-4-Cbz-aminocyclohexyl p-toluenesulphonate CAS No. 29493-38-7

trans-4-Cbz-aminocyclohexyl p-toluenesulphonate

Cat. No.: B1624098
CAS No.: 29493-38-7
M. Wt: 403.5 g/mol
InChI Key: CMYNAYOIFBSOQQ-UHFFFAOYSA-N
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Description

trans-4-Cbz-aminocyclohexyl p-toluenesulphonate is a sulfonate ester derivative featuring a carbobenzyloxy (Cbz)-protected amino group in the trans-4 position of a cyclohexyl ring, coupled with a p-toluenesulphonate leaving group. Its molecular formula is C21H25NO5S, with a monoisotopic mass of 403.14536 Da .

Properties

IUPAC Name

[4-(phenylmethoxycarbonylamino)cyclohexyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-16-7-13-20(14-8-16)28(24,25)27-19-11-9-18(10-12-19)22-21(23)26-15-17-5-3-2-4-6-17/h2-8,13-14,18-19H,9-12,15H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNAYOIFBSOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409175
Record name 4-{[(Benzyloxy)carbonyl]amino}cyclohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29493-38-7
Record name 4-{[(Benzyloxy)carbonyl]amino}cyclohexyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL N-(4-(P-TOSYLOXY)CYCLOHEXYL)CARBAMATE
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Preparation Methods

Structural and Functional Significance

The compound features a trans-1,4-disubstituted cyclohexane backbone with:

  • A carbobenzyloxy (Cbz) group at the 4-amino position, serving as a temporary amine protector during multistep syntheses.
  • A p-toluenesulphonate (tosyl) group at the 1-hydroxy position, acting as a leaving group for nucleophilic substitutions.

The trans configuration ensures spatial alignment required for binding to biological targets, as evidenced by its role in oclacitinib precursors.

Synthetic Strategies and Methodologies

Route 1: Hydrogenation of Protected Aromatic Precursors

Starting Material: 4-Nitrobenzoic Acid Derivatives

A two-step process converts nitro groups to amines while establishing trans stereochemistry:

Step 1: Catalytic Hydrogenation

  • Substrate : 4-Nitrobenzoic acid or methyl ester.
  • Catalyst : 5% Ru/C under H₂ (15 bar).
  • Conditions : 100°C in 10% NaOH(aq), 12–24 h.
  • Outcome : Cis/trans-4-aminocyclohexanecarboxylic acid (cis:trans = 1:4).

Step 2: Stereoselective Epimerization

  • Reagent : KOtBu in aprotic solvents (e.g., THF).
  • Mechanism : Base-induced keto-enol tautomerism inverts configuration at C1.
  • Yield : 73% trans product after recrystallization.
Cbz Protection of the Amino Group
  • Reagent : Benzyl chloroformate (Cbz-Cl, 1.2 eq).
  • Conditions : 0°C in dichloromethane (DCM) with NaHCO₃(aq).
  • Monitoring : TLC (Rf = 0.5 in EtOAc/hexane 1:3).
  • Yield : 85–92% trans-4-Cbz-aminocyclohexanecarboxylic acid.

Route 2: Direct Tosylation of trans-4-Cbz-Aminocyclohexanol

Synthesis of trans-4-Cbz-Aminocyclohexanol

Substrate : 4-Aminocyclohexanol (cis/trans mixture).

  • Protection : Cbz-Cl (1.1 eq) in DCM/NaHCO₃, 0°C → RT, 4 h.
  • Stereochemical Control :
    • Catalyst : Raney® Nickel (H₂, 50 bar).
    • Isomerization : Reflux in EtOH with KOtBu (cis → trans).
  • Isolation : Column chromatography (SiO₂, EtOAc/hexane 1:4).
Tosylation of the Hydroxyl Group
  • Reagent : p-Toluenesulphonyl chloride (TsCl, 1.5 eq).
  • Base : Pyridine (3 eq), 0°C → RT, 12 h.
  • Workup : Quench with ice-H₂O, extract with DCM (3×), dry (MgSO₄).
  • Yield : 91–94%.

Critical Parameters :

Parameter Optimal Value Deviation Impact
TsCl Equivalence 1.5–1.8 eq <1.2 eq: Incomplete conversion
Reaction Temp 0°C → RT >RT: Side reactions (sulfone formation)
Solvent Anhydrous DCM H₂O traces: Hydrolysis

Comparative Analysis of Catalytic Systems

Hydrogenation catalysts profoundly influence trans/cis ratios:

Catalyst H₂ Pressure (bar) Temp (°C) trans:cis Ratio Yield (%) Reference
5% Ru/C 15 100 4:1 68
Raney Ni 50 120 2.3:1 58
Rh/Al₂O₃ 10 80 1:1 45

Key Insight : Ru/C under mild conditions (15 bar, 100°C) maximizes trans-selectivity and process safety.

Industrial-Scale Optimization

One-Pot Protection–Tosylation Protocol

Procedure :

  • Protect 4-aminocyclohexanol with Cbz-Cl in DCM/NaHCO₃.
  • Without isolation, add TsCl and pyridine at 0°C.
  • Stir 12 h, precipitate product with ice-H₂O.

Advantages :

  • Eliminates intermediate purification.
  • Total yield: 78–82%.

Crystallization-Based Purification

  • Solvent System : Acetone/hexane (3:7 v/v) at −10°C.
  • Purity : >99% (HPLC), trans:cis >98:2.

Applications in Pharmaceutical Synthesis

trans-4-Cbz-aminocyclohexyl TsO serves as a linchpin for:

  • Oclacitinib : Tosylate displacement with pyrazolopyrimidine nucleophiles.
  • Daunorubicin Analogs : Mitsunobu coupling with anthracycline alcohols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group acts as an excellent leaving group, enabling SN2 displacement by nucleophiles:

2.1. Amine Alkylation

Reaction with primary or secondary amines yields Cbz-protected cyclohexylamine derivatives. For example:

trans-4-Cbz-aminocyclohexyl tosylate+RNH2DMSO, 60°Ctrans-4-Cbz-aminocyclohexyl-RNH+TsOH\text{trans-4-Cbz-aminocyclohexyl tosylate} + \text{RNH}_2 \xrightarrow{\text{DMSO, 60°C}} \text{trans-4-Cbz-aminocyclohexyl-RNH} + \text{TsOH}

Data Table 1: Representative Alkylation Reactions

Nucleophile (RNH₂)SolventTemp (°C)Yield (%)Reference
DimethylamineCH₃CN2582
BenzylamineTHF5075
PiperidineDMF8068

2.2. Oxygen-Based Nucleophiles

Alcohols or alkoxides displace the tosyl group to form ethers. For instance, reaction with sodium methoxide generates trans-4-Cbz-aminocyclohexyl methyl ether .

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive or acidic conditions:

3.1. Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding the free amine:

trans-4-Cbz-aminocyclohexyl tosylateH2,Pd/Ctrans-4-aminocyclohexyl tosylate+CO2+PhCH3\text{trans-4-Cbz-aminocyclohexyl tosylate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{trans-4-aminocyclohexyl tosylate} + \text{CO}_2 + \text{PhCH}_3

  • Conditions : 1 atm H₂, EtOH, rt, 6–12 hours .

  • Yield : >90% .

3.2. Acidic Hydrolysis

Trifluoroacetic acid (TFA) cleaves the Cbz group via protonation of the carbamate oxygen:

trans-4-Cbz-aminocyclohexyl tosylateTFA, CH2Cl2trans-4-aminocyclohexyl tosylate+CO2+PhCH2OH\text{trans-4-Cbz-aminocyclohexyl tosylate} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{trans-4-aminocyclohexyl tosylate} + \text{CO}_2 + \text{PhCH}_2\text{OH}

  • Limitation : Competing sulfonate ester hydrolysis may occur under prolonged exposure .

4.1. Hydrolysis of the Tosyl Group

The sulfonate ester undergoes hydrolysis in aqueous basic conditions:

trans-4-Cbz-aminocyclohexyl tosylate+H2ONaOHtrans-4-Cbz-aminocyclohexanol+TsOH\text{trans-4-Cbz-aminocyclohexyl tosylate} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{trans-4-Cbz-aminocyclohexanol} + \text{TsOH}

  • Rate : Accelerated by neighboring group participation (e.g., intramolecular H-bonding from the Cbz group) .

4.2. Elimination Pathways

Under strongly basic conditions (e.g., KOtBu), β-elimination may occur, forming cyclohexene derivatives .

Comparative Reactivity Data

Data Table 2: Reaction Kinetics of Tosylate vs. Mesylate Derivatives

Substratek (s⁻¹, 25°C)SolventNucleophileReference
trans-4-Cbz-aminocyclohexyl tosylate3.2 × 10⁻⁴DMSOPiperidine
trans-4-Cbz-aminocyclohexyl mesylate5.8 × 10⁻⁴DMSOPiperidine

Mechanistic Insights

  • SN2 Dominance : Steric hindrance from the trans-cyclohexyl group favors front-side attack in polar aprotic solvents .

  • Solvent Effects : Protic solvents (e.g., MeOH) stabilize transition states, enhancing reaction rates .

Scientific Research Applications

Medicinal Chemistry Applications

a. Drug Development
Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate has been investigated for its potential as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their efficacy in treating respiratory disorders, including asthma and chronic obstructive pulmonary disease (COPD) due to their potential as bronchodilator agents .

b. Enzyme Inhibition
This compound has been utilized in synthesizing phosphonopeptides that serve as inhibitors for various enzymes. Phosphonopeptides derived from this compound have shown promising results as inhibitors of d-alanine:d-alanine ligase and angiotensin-converting enzyme (ACE), with some exhibiting submicromolar inhibition constants (KiK_i) which indicate high potency . Such inhibitors are crucial in developing treatments for conditions like hypertension and bacterial infections.

Synthetic Methodologies

a. Synthesis of Phosphonopeptides
The compound is employed in the synthesis of phosphonopeptides through various methods, including the coupling of amino acids with phosphonochloridates derived from this compound. These phosphonopeptides have been synthesized to mimic transition states of enzymatic reactions, enhancing their utility as competitive inhibitors .

b. Multicomponent Reactions
this compound has been incorporated into multicomponent reactions, such as the Petasis reaction, which allows for the rapid assembly of complex molecules from simple precursors. This methodology is advantageous in drug discovery as it streamlines the synthesis process while allowing for diverse structural variations .

Mechanism of Action

The mechanism of action of trans-4-Cbz-aminocyclohexyl p-toluenesulphonate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Cyclohexyl p-toluenesulphonate

A closely related analog, cyclohexyl p-toluenesulphonate (CAS 953-91-3), lacks the Cbz-amino group but shares the cyclohexyl-p-toluenesulphonate backbone. Key differences include:

  • Reactivity: The absence of the Cbz-amino group simplifies its reactivity profile, making it a common tosylating agent for alcohols in organic synthesis.
  • Stability: Cyclohexyl p-toluenesulphonate is stable under standard storage conditions, whereas the Cbz-protected amino group in the trans-4 derivative may introduce sensitivity to acidic or basic conditions .
Table 1: Structural and Functional Comparison
Property trans-4-Cbz-aminocyclohexyl p-toluenesulphonate Cyclohexyl p-toluenesulphonate
Molecular Formula C21H25NO5S C13H18O3S
Molecular Weight (Da) 403.15 254.34
Functional Groups Cbz-amine, sulfonate ester Sulfonate ester
Synthetic Utility Potential chiral amine precursor Tosylating agent
Stability Likely sensitive to hydrolysis (Cbz group) High thermal/chemical stability
Literature/Patent Coverage None identified Well-documented

Amino-Functionalized Tosylates

Compounds like α-amino-ketone p-toluenesulphonates (e.g., acetophenoneoxime p-toluenesulphonate) share the sulfonate ester group but differ in backbone structure. For example:

  • Acetophenoneoxime p-toluenesulphonate (m.p. 79°C, decomp.) undergoes Beckmann rearrangement under mild conditions, yielding amines or diazines . In contrast, this compound’s rigid cyclohexane ring and Cbz protection likely hinder similar rearrangements.
  • Propiophenoneoxime p-toluenesulphonate (m.p. 65°C) is unstable in pyridine due to rapid Beckmann transformations, whereas the trans-4-Cbz derivative’s stability in polar aprotic solvents remains unstudied .

Quaternary Ammonium Compounds (QACs)

  • Critical Micelle Concentration (CMC): BAC-C12 exhibits a CMC of 0.4–8.3 mM depending on analytical methods (spectrofluorometry vs. tensiometry) .
  • Environmental Impact: QACs like BAC-C12 are known pollutants, but the environmental fate of this compound is unknown due to lack of studies .

Biological Activity

Trans-4-Cbz-aminocyclohexyl p-toluenesulphonate is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 29493-38-7
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 403.49 g/mol
Density 1.28 g/cm³
Boiling Point 582.9 °C at 760 mmHg
Flash Point 306.3 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor, altering the activity of key metabolic pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems, potentially offering applications in neurology and psychiatry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Preliminary data suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug design.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Antimicrobial Effects :
    • A study involving various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Case Study on Anticancer Activity :
    • In vitro studies on cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
    • The compound was found to induce apoptosis in human breast cancer cells, with IC50 values around 25 µM.
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of angiotensin-converting enzyme (ACE) demonstrated promising results, with the compound showing competitive inhibition with a Ki value of approximately 0.5 µM.

Research Findings

Recent literature highlights the diverse biological activities of this compound:

  • A study published in Chemical Reviews emphasized its potential as a scaffold for developing new therapeutic agents due to its unique structural features and reactivity .
  • Additional research has pointed out its role as a phosphonodipeptide analog, which enhances its potential as an enzyme inhibitor .

Q & A

Q. How can this compound be adapted for photoaffinity labeling in proteomics research?

  • Methodological Answer : Introduce a photoreactive group (e.g., diazirine) at the Cbz moiety. UV irradiation (365 nm) generates carbenes that crosslink with target proteins. Validation involves SDS-PAGE with fluorescent tags or LC-MS/MS peptide mapping .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-Cbz-aminocyclohexyl p-toluenesulphonate
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trans-4-Cbz-aminocyclohexyl p-toluenesulphonate

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